![molecular formula C16H14N4O3S B2872937 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034228-66-3](/img/structure/B2872937.png)
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
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Overview
Description
The compound “N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, a 1,2,3-triazole ring, a dihydrobenzo[b][1,4]dioxine ring, and a carboxamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized through heterocyclization of various substrates . The 1,2,3-triazole ring could be formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction”.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The thiophene and 1,2,3-triazole rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the thiophene ring is known to undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Fungicidal Activity
This compound has been studied for its potential use as a fungicide. Research indicates that derivatives of this compound exhibit significant fungicidal activities. For instance, certain nicotinamide derivatives containing the thiophen-2-yl group have shown high efficacy against cucumber downy mildew, suggesting that this compound could be optimized for agricultural applications to protect crops from fungal pathogens .
Synthesis of Heterocyclic Compounds
The thiophene moiety within the compound is of particular interest in the synthesis of heterocyclic compounds. Thiophene derivatives are crucial in the development of new pharmaceuticals and materials due to their diverse biological and chemical properties .
Antitumor Activity
Compounds with a thiophene ring have been evaluated for their antitumor properties. Although the specific compound mentioned has not been directly linked to antitumor activity, its structural similarity to other thiophene derivatives suggests potential applications in cancer research and treatment .
Material Science
Thiophene derivatives are also important in material science, particularly in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound’s structure could be beneficial in creating new materials with desirable electronic properties .
Pharmacological Properties
The compound’s structure, which includes a thiophene ring, is associated with various pharmacological effects. Thiophene-based molecules are known to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. This suggests that the compound could be a precursor or a model for developing new drugs with these therapeutic effects .
DNA Interaction Studies
Thiophene derivatives have been used in studies to understand their interaction with DNA, which is crucial for designing drugs that can target genetic material in the treatment of diseases. While the specific interactions of this compound with DNA have not been detailed, its structural components may provide insights into such interactions .
Mechanism of Action
Target of Action
Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they may interact with cellular targets and induce molecular changes .
properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-16(12-3-1-4-13-15(12)23-7-6-22-13)17-9-11-10-20(19-18-11)14-5-2-8-24-14/h1-5,8,10H,6-7,9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYZGIKCTGVWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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